molecular formula C24H23N5O2 B2840876 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852451-20-8

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2840876
CAS RN: 852451-20-8
M. Wt: 413.481
InChI Key: OEYDODXMXKSEKF-UHFFFAOYSA-N
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Description

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

The compound has been investigated in the context of catalytic protodeboronation. Pinacol boronic esters, including alkyl boronic esters, are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.

1,3,4-Oxadiazole Derivatives

The compound’s structure contains an oxadiazole moiety. Researchers have designed and synthesized novel 1,3,4-oxadiazole analogues by condensing substituted aldehydes or ketones with substituted benzohydrazides. This process leads to substituted N′-alkylidene benzohydrazides, which cyclize to form 1,3,4-oxadiazole derivatives . These derivatives may have applications in medicinal chemistry, materials science, or other fields.

Radiolabeling Studies

In a specific study, researchers synthesized 1-(3,4-dimethylphenyl)-1-(ring-U-14C)phenylethane, a radiolabeled derivative of the compound. Such radiolabeling studies are essential for investigating the compound’s pharmacokinetics, metabolism, and biodistribution in living organisms .

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-10-19(12-17(16)2)29-23-20(13-26-29)24(31)27(15-25-23)14-22(30)28-11-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDODXMXKSEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

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